5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid
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Overview
Description
5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid: is a heterocyclic compound that features a benzo[b]thiophene moiety fused with a nicotinic acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activity and is a common scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid typically involves the construction of the benzo[b]thiophene core followed by its functionalization. One common method is the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another approach involves the condensation reactions such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: This compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used to study enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of organic semiconductors and materials for electronic devices .
Mechanism of Action
The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-boronic acid
- 2-Phenylpyridine
- 2-(benzo[b]thiophen-2-yl)pyridine
Comparison: 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid is unique due to its combination of a benzo[b]thiophene core with a nicotinic acid derivative. This structure provides a distinct set of chemical and biological properties compared to other similar compounds. For instance, while benzo[b]thiophene-2-boronic acid is primarily used in cross-coupling reactions, this compound has broader applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-19-14-11(15(17)18)6-10(8-16-14)13-7-9-4-2-3-5-12(9)20-13/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDPQNACMVVRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=CC=CC=C3S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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